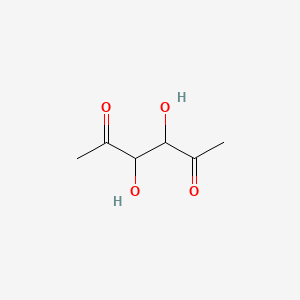

3,4-Dihydroxyhexane-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxyhexane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDWELNLPMBYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948453 | |

| Record name | 1,6-Dideoxyhexo-2,5-diulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25566-16-9, 36871-96-2 | |

| Record name | 3,4-Dihydroxy-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25566-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyhexane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025566169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | threo-2,5-Hexodiulose, 1,6-dideoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dideoxyhexo-2,5-diulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydroxyhexane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,4-dihydroxyhexane-2,5-dione, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and explores its potential biological significance through comparison with structurally related compounds.

Core Chemical Properties

This compound is a vicinal dihydroxy diketone with the molecular formula C₆H₁₀O₄. Its structure, featuring both hydroxyl and ketone functional groups, makes it a versatile intermediate in organic synthesis. The presence of these reactive sites allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| CAS Number | 25566-16-9 | [1][2] |

| Melting Point | 74 °C | [2][3] |

| Boiling Point (Predicted) | 349.1 ± 37.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 11.61 ± 0.20 | [3] |

| LogP (Predicted) | -1.11380 | [3] |

| XLogP3 | -1.6 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Exact Mass | 146.05790880 Da | [1][3] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Complexity | 134 | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

A common method for the synthesis of this compound is the reductive coupling of pyruvaldehyde. The following protocol is based on a patented method:

Materials:

-

Pyruvaldehyde (20% aqueous solution)

-

Water

-

Raney's nickel catalyst

-

Nitrogen gas

-

Hydrogen gas

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Ice-water bath

-

Reaction flask (e.g., 500mL three-necked flask)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 500mL three-necked flask, add 100.0g of a 20% mass percent concentration of pyruvaldehyde and 50mL of water.

-

Adjust the pH of the reaction medium to 3-4.

-

Under a nitrogen atmosphere, add 1.0g of Raney's nickel catalyst.

-

Displace the nitrogen with hydrogen gas.

-

Maintain the reaction temperature between 0-5 °C using an ice-water bath.

-

Continue the reaction under normal pressure for 30 hours, or until hydrogen absorption ceases.

-

Monitor the reaction completion using Gas Chromatography (GC).

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Extract the filtrate with four 70mL portions of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under normal pressure to obtain a crude semisolid.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether via freezing to yield pure this compound as a white solid.

Accurate characterization of this compound is essential. The following are general protocols for common analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker AM-270) can be used.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. While specific parameters for this compound are not detailed in the available literature, standard acquisition parameters for small organic molecules should be employed.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Nujol Mull: Grind 5-10 mg of the sample and add a small drop of Nujol (mineral oil). Rub the mixture between two KBr plates to form a thin film.[5]

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (strong peak around 1710 cm⁻¹) functional groups.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent.

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

General GC Parameters (based on analysis of related compounds):

-

Analysis: Analyze the retention time and the mass spectrum of the eluted peak. Compare the mass spectrum with library data or interpret the fragmentation pattern to confirm the structure.

2.2.4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound and for quantitative analysis.

-

General HPLC Parameters (based on analysis of a related compound, 3,4-diacetylhexane-2,5-dione): [7]

-

Column: Reverse-phase column (e.g., Newcrom R1).[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]

-

Detection: UV detector.

-

-

Analysis: Analyze the retention time and peak area to determine the purity and/or concentration of the compound.

Biological Activity and Signaling Pathways: A Comparative Perspective

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and signaling pathways directly associated with this compound. However, insights can be drawn from the well-studied neurotoxic effects of the structurally related compound, 2,5-hexanedione (B30556). It is important to note that the following information pertains to 2,5-hexanedione and is presented for comparative purposes, as the biological effects of this compound may differ.

The neurotoxicity of 2,5-hexanedione is attributed to its ability to react with lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts. This initial reaction is followed by oxidation of the pyrrole rings, which causes protein cross-linking and denaturation. This process disrupts axonal transport and function, ultimately leading to nerve cell damage.[8]

The following diagram illustrates the proposed mechanism of neurotoxicity for 2,5-hexanedione.

Caption: Neurotoxicity mechanism of 2,5-hexanedione.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a summary of its core chemical properties, detailed a robust synthesis protocol, and outlined general analytical methodologies for its characterization. While direct biological data is currently limited, the known mechanisms of related compounds, such as 2,5-hexanedione, provide a valuable starting point for future toxicological and pharmacological investigations. It is anticipated that further research will continue to elucidate the unique properties and applications of this versatile molecule.

References

- 1. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25566-16-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of 3,4-Diacetylhexane-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione (CAS: 25566-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxyhexane-2,5-dione (CAS number: 25566-16-9), a key chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary application in the synthesis of commercially significant furanone derivatives. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide will touch upon the known biological relevance of its derivatives and structurally similar compounds to provide a broader context for researchers. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a vicinal diol and a diketone, lending it a versatile reactivity profile.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 25566-16-9 | [2] |

| Molecular Formula | C6H10O4 | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Melting Point | 74 °C | [3] |

| Boiling Point (predicted) | 349.1 °C at 760 mmHg | [3] |

| Density (predicted) | 1.242 g/cm³ | [3] |

| Flash Point (predicted) | 179.1 °C | [3] |

| pKa (predicted) | 11.61 ± 0.20 | [3] |

| XLogP3 | -1.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 146.05790880 | [2] |

| Canonical SMILES | CC(=O)C(C(C(=O)C)O)O | [3] |

| InChI Key | RQDWELNLPMBYMA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the reductive coupling of pyruvaldehyde (methylglyoxal).[4][5] This method is effective for producing the threo isomer.[4] An alternative, though less common, approach involves the oxidation of 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran to yield the erythro isomer.[4][5]

Experimental Protocol: Reductive Coupling of Pyruvaldehyde

This protocol is adapted from literature procedures for the synthesis of threo-3,4-dihydroxyhexane-2,5-dione.[4][5]

Materials:

-

Pyruvaldehyde (methylglyoxal) (e.g., 40% aqueous solution)

-

Zinc powder

-

Acetic acid

-

Water

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Procedure:

-

A reaction vessel is charged with a 40% aqueous solution of pyruvic aldehyde, water, and pure acetic acid.

-

The mixture is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.

-

Powdered zinc is introduced portionwise, maintaining the temperature between 40 and 50 °C. The addition typically takes about 3 hours.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

The solution is filtered to remove unreacted zinc and other solids.

-

The filtrate is concentrated in vacuo.

-

The residue is taken up in warm ethyl acetate, and the organic solution is filtered.

-

Concentration of the ethyl acetate solution in vacuo will cause the crystallization of the crude product.

-

The crude this compound can be purified by recrystallization from ethyl acetate or by sublimation. The pure product has a melting point of 89-90 °C.[5]

Diagram of the Experimental Workflow:

Caption: Synthesis of this compound via Reductive Coupling.

Application in Furanone Synthesis

A primary application of this compound is as a precursor for the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (also known as Furaneol® or pineapple ketone), a valuable compound in the flavor and fragrance industry.[4][6] This transformation is achieved through a cyclization reaction.

Experimental Protocol: Cyclization to 2,5-dimethyl-4-hydroxy-3(2H)-furanone

This protocol describes the base-catalyzed cyclization of this compound.[4][5]

Materials:

-

This compound

-

Disodium (B8443419) monohydrogenphosphate

-

Side-reaction inhibitor (specific inhibitor not always detailed, but the reaction is sensitive to side products)

-

Water

-

Acetic Acid

-

Sodium hydroxide (B78521) solution (e.g., 4%)

-

Ether

-

Nitrogen gas

Procedure (Method A - Phosphate Buffer): [4]

-

Prepare an aqueous solution with specific concentrations of this compound, disodium monohydrogenphosphate, and a side-reaction inhibitor. A reported ratio is 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.

-

Heat the reaction mixture to 70 °C.

-

Maintain the reaction for 24 hours.

-

The product, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, can then be purified through a suitable separation process.

Procedure (Method B - Piperidine Acetate): [5]

-

Prepare a solution of piperidine acetate by adding 1.49 g of acetic acid and then 1.2 ml of piperidine to 17 ml of water, keeping the temperature at or below 20 °C.

-

Add 2.85 g of this compound to this solution under a nitrogen atmosphere.

-

Reflux the mixture for one week under nitrogen.

-

Neutralize the reaction mixture with a 4% aqueous NaOH solution.

-

Continuously extract the product with ether overnight.

-

Dry and concentrate the ethereal extract to yield the crude furanone derivative.

Diagram of the Cyclization Workflow:

Caption: Cyclization of this compound to a Furanone Derivative.

Biological Activity and Mechanism of Action

There is limited publicly available information on the specific biological activities, such as cytotoxicity or enzyme inhibition, and the molecular mechanisms or signaling pathways of this compound itself.

However, the broader class of dione-containing compounds is known to exhibit a range of biological effects.[7] For instance, some dione (B5365651) derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[7]

It is important to note that the neurotoxicity of hexane (B92381) is attributed to its metabolite, hexane-2,5-dione, which is structurally related to the title compound but lacks the hydroxyl groups.[8] The mechanism of this neurotoxicity involves the reaction of the dione with lysine (B10760008) residues in axonal proteins, leading to pyrrole (B145914) formation, protein cross-linking, and disruption of axonal transport.[8] Studies on 3,4-dimethyl-2,5-hexanedione, another related compound, have shown that it can also cause neurofilamentous neuropathy, with the dimethyl substitution accelerating pyrrole formation and protein crosslinking.[9][10] It is plausible, though not experimentally verified for the title compound, that vicinal diketones could have biological implications through similar reactions with biological nucleophiles.

The furanone derivative, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, which is synthesized from this compound, is a well-known flavor compound found in fruits like pineapple and has been the subject of studies on its sensory properties and biosynthesis.[6][11] Some furanone derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[12]

Diagram of a Putative (Hypothetical) Interaction Pathway:

The following diagram illustrates a hypothetical mechanism by which a dione, such as this compound, might interact with proteins, based on the known mechanism of the neurotoxic metabolite hexane-2,5-dione. This is a generalized pathway and has not been specifically demonstrated for this compound.

Caption: Hypothetical Protein Interaction Pathway for a Dione Compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic protocols. Its primary utility lies in its role as a precursor to high-value furanone compounds used in the flavor and fragrance industry. While the direct biological profile of this compound is not extensively characterized, the known activities of its derivatives and structurally related compounds suggest potential avenues for future research in medicinal chemistry and toxicology. This guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in their work with this compound. Further investigation into its potential biological effects is warranted.

References

- 1. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]

- 2. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 9. Effect of 2,5-hexanedione and 3,4-dimethyl-2,5-hexanedione on retrograde axonal transport in sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 12. mdpi.com [mdpi.com]

3,4-Dihydroxyhexane-2,5-dione IUPAC name

An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and potential biological activities based on available scientific information.

Nomenclature and Chemical Properties

The compound with the structure this compound is officially named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is a vicinal dihydroxy diketone with the molecular formula C₆H₁₀O₄.[1][2][4] This bifunctional structure, containing both vicinal diol and diketone moieties, makes it a versatile intermediate in organic synthesis. The presence of hydroxyl groups allows for further functionalization, such as esterification or etherification, while the ketone groups can undergo various carbonyl reactions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| Molecular Formula | C₆H₁₀O₄ | [1][2][4] |

| Molecular Weight | 146.14 g/mol | [1][4] |

| CAS Number | 25566-16-9 | [1][2][4][6] |

| Melting Point | 74 °C | [4][6] |

| Topological Polar Surface Area | 74.6 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4][6] |

| Hydrogen Bond Acceptor Count | 4 | [1][4][6] |

| Rotatable Bond Count | 3 | [1][4][6] |

| XLogP3 | -1.6 | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through several methods. A notable route involves the reductive coupling of pyruvic aldehyde.

Experimental Protocol: Reductive Coupling of Pyruvic Aldehyde

This method, as disclosed in U.S. Patent 3,694,466, utilizes a pyruvic aldehyde aqueous solution as the starting material.[7]

Materials:

-

Pyruvic aldehyde aqueous solution

-

Zinc powder

-

Acetic acid

-

Water or Ethanol

Procedure:

-

Combine the pyruvic aldehyde aqueous solution with a solvent (water or ethanol).

-

Introduce zinc powder and acetic acid into the solution to initiate the reductive coupling reaction.

-

The reaction yields this compound.

-

The product can be purified through suction filtration, concentration, and recrystallization.[7]

Note: This method is known to generate a significant amount of wastewater containing zinc chlorides and acetic acid.[7] An alternative patented method utilizes hydrogen as a reductant in the presence of a catalyst, which is described as being more environmentally friendly and suitable for industrial-scale production.[7]

Spectroscopic and Crystallographic Analysis

The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[5][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) groups.[5]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and analyze fragmentation patterns, further confirming the molecular structure.[5]

While specific crystallographic data for this compound is not widely published, analysis of the closely related threo-3,4-dihydroxyhexane-2,5-dione revealed an infinite zigzag chain structure in the solid state.[5] This structure is stabilized by both intramolecular and intermolecular O—H⋯O hydrogen bonds, a feature that is also expected in the title compound due to its hydroxyl and carbonyl groups.[5]

Potential Biological Activity and Mechanism of Action

Publicly available data on the specific biological activities of this compound is limited. However, the dione (B5365651) functional group is a key pharmacophore in many biologically active molecules, which exhibit anticancer, antimicrobial, and enzyme-inhibiting properties.[9]

A related compound, 2,5-hexanedione, is a known neurotoxin.[10] Its mechanism of action involves the reaction of the dione with lysine (B10760008) residues in axonal proteins. This reaction proceeds through the formation of a Schiff base, followed by cyclization to form pyrroles. Subsequent oxidation of these pyrrole (B145914) residues leads to protein cross-linking and denaturation, which disrupts axonal transport and ultimately causes nerve damage.[10] Given the structural similarity, it is plausible that this compound could exhibit similar biological interactions, although the presence of the hydroxyl groups would likely modulate its reactivity and biological profile.

References

- 1. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. CID 174979143 | C12H20O8 | CID 174979143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

physical and chemical properties of 3,4-Dihydroxyhexane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyhexane-2,5-dione is a vicinal diol and diketone that holds significance as a versatile synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both hydroxyl and carbonyl groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. While specific biological activities of this compound are not extensively documented, the known bioactivities of the broader class of dione (B5365651) compounds are discussed to provide a context for future research and drug development endeavors.

Physical and Chemical Properties

This compound, with the chemical formula C₆H₁₀O₄, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 25566-16-9 | [1][2] |

| Melting Point | 74 - 90 °C | [3] |

| Boiling Point (Predicted) | 349.1 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.242 g/cm³ | [4] |

| LogP (Predicted) | -1.11380 | [4] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

| Synonyms | 3,4-Dihydroxy-2,5-hexanedione, Diacetyl-Glykol, 1,6-dideoxyhexo-2,5-diulose | [2][4] |

Chemical Synthesis

The primary synthetic routes to this compound involve the reductive coupling of pyruvaldehyde or the oxidation of a precursor diketone.

Reductive Coupling of Pyruvaldehyde

This method utilizes a reducing agent to couple two molecules of pyruvaldehyde. Several variations of this procedure exist, with differences in the reducing agent, catalyst, and reaction conditions.

A patented method describes the synthesis via catalytic hydrogenation.[3]

Materials:

-

Pyruvaldehyde solution (22-35% in water or ethanol/water)

-

Catalyst: Raney's nickel or 1-10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Solvent: Water or Ethanol/Water mixture

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

10% Sodium carbonate solution (for pH adjustment)

Procedure:

-

In an autoclave, combine the pyruvaldehyde solution and the solvent.

-

Adjust the pH of the reaction mixture to 3-6 using a 10% sodium carbonate solution.

-

Add the catalyst (e.g., 5% Pd/C).

-

Purge the autoclave with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 0.14-0.15 MPa.

-

Maintain the reaction temperature between 5-37 °C and stir for 4-15 hours, or until hydrogen uptake ceases.

-

Monitor the reaction completion by Gas Chromatography (GC).

-

Once complete, filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic extracts and concentrate under normal pressure to obtain a crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 3,4-dihydroxy-2,5-hexanedione as a white solid.

Yields: 13.6 - 20.2% Melting Point: 88 - 90 °C

An alternative method employs zinc powder in the presence of acetic acid.[5]

Materials:

-

Pyruvaldehyde solution (40-50% aqueous solution)

-

Zinc powder

-

Acetic acid

-

Ethanol (optional)

-

Ethyl acetate

Procedure:

-

In a reaction flask, combine the aqueous pyruvaldehyde solution, water (or ethanol), and acetic acid.

-

Heat the mixture to 40-50 °C with vigorous stirring under a nitrogen atmosphere.

-

Gradually add zinc powder while maintaining the temperature between 40 and 60 °C.

-

After the addition is complete, continue stirring for a period of time.

-

Filter the hot solution to remove unreacted zinc and other solids.

-

Concentrate the filtrate in vacuo to crystallize the crude product.

-

Purify the crude product by recrystallization from ethyl acetate or by sublimation.

Melting Point of Pure Product: 89-90 °C

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for this compound are available in spectral databases.[6] Due to the presence of chiral centers at C3 and C4, diastereomers (meso and dl-isomers) can exist, which would be distinguishable by NMR.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH₃), the methine protons (CH-OH), and the hydroxyl protons (OH). The chemical shifts and coupling patterns of the methine protons would be indicative of the relative stereochemistry of the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons (C=O), the hydroxyl-bearing carbons (C-OH), and the methyl carbons (CH₃). The number of signals will depend on the symmetry of the diastereomer.

A detailed analysis and interpretation of the NMR spectra from the literature were not available in the conducted search.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.

-

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the ketone carbonyl groups.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the methyl and methine C-H bonds.

-

C-O stretch: Absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the hydroxyl groups.

FTIR spectra are available on platforms like SpectraBase.[6]

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its two primary functional groups: the vicinal diol and the diketone.

-

Vicinal Diol: The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification. They can also participate in the formation of cyclic acetals and ketals. The proximity of the two hydroxyl groups allows for chelation with metal ions.

-

Diketone: The carbonyl groups are susceptible to nucleophilic attack and can undergo reactions such as reduction to the corresponding diol, condensation reactions, and the formation of hydrazones and other derivatives. The presence of α-hydrogens makes enolization possible, which can influence its reactivity.

The molecule's ability to form both intra- and intermolecular hydrogen bonds influences its physical properties, such as its melting point and solubility, as well as its conformation in the solid state.

Biological Activity

Currently, there is a lack of specific studies on the biological activity of this compound in the publicly available scientific literature. However, the broader class of dione-containing compounds has been shown to exhibit a range of biological effects.

-

Anticancer Activity: Many dione derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action can involve the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).

-

Enzyme Inhibition: The dione moiety is a recognized pharmacophore for the inhibition of several enzymes. For instance, some dione derivatives are known to inhibit carboxylesterases and tyrosine kinases.[7]

-

Antimicrobial Properties: Certain cyclic dione structures, such as those found in dioxopiperazines, have been reported to possess antibacterial and antifungal activities.[7]

These general activities of dione compounds suggest that this compound could be a candidate for biological screening and a starting point for the development of new therapeutic agents. Further research is warranted to explore the specific biological profile of this molecule and its derivatives.

Conclusion

This compound is a readily synthesizable organic compound with interesting structural features. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its preparation. While its own biological activities remain to be thoroughly investigated, the known bioactivities of related dione compounds highlight its potential as a lead structure in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 3,4-Dihydroxy-3-hexene-2,5-dione | C6H8O4 | CID 71436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. azooptics.com [azooptics.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Threo and Erythro Stereoisomers of 3,4-Dihydroxyhexane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the threo and erythro stereoisomers of 3,4-dihydroxyhexane-2,5-dione, key intermediates in synthetic organic chemistry, particularly in the synthesis of flavor compounds like Furaneol. This document details the stereoselective synthesis protocols for both the threo and erythro isomers, presents their physicochemical and spectroscopic properties in a comparative format, and explores their potential, though currently limited, biological significance. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures and structured data to facilitate further investigation and application of these versatile chiral building blocks.

Introduction

This compound is a vicinal diol and a diketone with the chemical formula C₆H₁₀O₄. The presence of two chiral centers at the C3 and C4 positions gives rise to three stereoisomers: a pair of enantiomers (R,R and S,S) which constitute the threo form, and a meso compound (R,S) known as the erythro form. The distinct spatial arrangement of the hydroxyl and acetyl groups in the threo and erythro isomers leads to differences in their physical, chemical, and potentially biological properties.

These stereoisomers are of significant interest as precursors in the synthesis of valuable organic molecules. Notably, both the threo and erythro forms of this compound can be converted to 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), a compound widely used in the food and fragrance industries for its sweet, caramel-like aroma.[1] Understanding the stereoselective synthesis and characterization of the threo and erythro isomers is therefore crucial for controlling the outcome of subsequent chemical transformations.

This guide will provide a detailed examination of the synthetic pathways leading to the individual threo and erythro stereoisomers, a compilation of their known physicochemical and spectroscopic data, and a discussion of their known chemical reactivity and potential biological implications.

Stereoselective Synthesis

The synthesis of the threo and erythro stereoisomers of this compound can be achieved through distinct stereoselective routes.

Synthesis of erythro-3,4-Dihydroxyhexane-2,5-dione

The erythro isomer is synthesized via the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran. This reaction proceeds with the cleavage of the dihydrofuran ring and the formation of the vicinal diol with a specific stereochemistry.[1]

Experimental Protocol:

A detailed experimental protocol for this transformation is outlined below, based on established methodologies.

-

Reaction Scheme:

Figure 1. Synthesis of erythro-3,4-dihydroxyhexane-2,5-dione.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution.

-

Add a catalytic amount of osmium tetroxide (OsO₄).

-

To the stirred solution, add potassium chlorate (B79027) (KClO₃) portion-wise to maintain the reaction temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure erythro-3,4-dihydroxyhexane-2,5-dione.

-

Synthesis of threo-3,4-Dihydroxyhexane-2,5-dione

The threo isomer is prepared through the hydrodimerization of methylglyoxal (B44143) (pyruvaldehyde) using zinc metal. This reductive coupling reaction favors the formation of the threo diastereomer.[1]

Experimental Protocol:

The following is a detailed experimental protocol for the synthesis of the threo isomer.

-

Reaction Scheme:

Figure 2. Synthesis of threo-3,4-dihydroxyhexane-2,5-dione.

-

Procedure:

-

In a reaction flask, prepare a solution of methylglyoxal in a mixture of water and a suitable organic solvent (e.g., ethanol).

-

Add acetic acid to the solution.

-

While vigorously stirring the mixture under an inert atmosphere (e.g., nitrogen), add powdered zinc portion-wise at a controlled temperature (e.g., 40-50 °C).[2]

-

Continue stirring for several hours after the addition of zinc is complete.

-

Monitor the reaction by an appropriate analytical method.

-

Once the reaction is complete, filter the mixture to remove unreacted zinc and other solids.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).[3]

-

Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting crude product by recrystallization to yield pure threo-3,4-dihydroxyhexane-2,5-dione.[3]

-

A similar, more general method for the preparation of this compound involves the reduction coupling of pyruvaldehyde using a Raney's nickel catalyst, which may produce a mixture of stereoisomers.[3]

Physicochemical and Spectroscopic Data

The threo and erythro stereoisomers of this compound exhibit distinct physicochemical and spectroscopic properties. A summary of the available data is presented below for easy comparison.

| Property | threo-3,4-Dihydroxyhexane-2,5-dione | erythro-3,4-Dihydroxyhexane-2,5-dione | Reference |

| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [4] |

| Melting Point | 89-90 °C | Not explicitly found | [3] |

| Appearance | White solid | Not explicitly found | [3] |

| ¹H NMR (CDCl₃, δ) | 2.30 (s, 6H, 2 x CH₃-CO), 4.55 (s, 2H, 2 x CH-OH), 4.85 (s, 2H, 2 x OH) | Not explicitly found | [1] |

| ¹³C NMR | Data for "diast. B" available on SpectraBase | Data for "diast. A" available on SpectraBase | [5] |

| IR (KBr, cm⁻¹) | 3400 (O-H), 1710 (C=O) | Not explicitly found | [1] |

Note: The assignment of "diast. A" and "diast. B" from SpectraBase to the specific erythro and threo isomers is not explicitly confirmed in the available literature.

Chemical Reactivity: Conversion to Furaneol

A key chemical transformation of both the threo and erythro stereoisomers of this compound is their conversion to Furaneol upon treatment with mildly basic reagents.[1] This cyclization reaction is of significant industrial importance for the production of this widely used flavor and fragrance compound.

Figure 3. Conversion of this compound to Furaneol.

Biological Activity and Significance

The biological activities of the individual threo and erythro stereoisomers of this compound have not been extensively studied. However, the dione (B5365651) functional group is a known pharmacophore in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties.[6] For instance, many dione derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.[6]

Given that this compound is a metabolite in certain biological pathways and a structural analogue of other bioactive diones, it is plausible that its stereoisomers could exhibit differential interactions with biological targets such as enzymes and receptors. Further research is warranted to explore the cytotoxic, enzymatic, and other pharmacological effects of the pure threo and erythro isomers. This could open avenues for their application in drug discovery and development.

Conclusion

The threo and erythro stereoisomers of this compound are valuable chiral synthons with well-defined, albeit not fully detailed in publicly available literature, stereoselective synthetic routes. While their primary application to date has been in the synthesis of the flavor compound Furaneol, their structural features suggest potential for broader utility in organic and medicinal chemistry. This guide has provided a consolidated resource of the current knowledge on these stereoisomers, highlighting the established synthetic methodologies and the available physicochemical data. The significant gap in the understanding of their biological activities presents a clear opportunity for future research, which could unveil novel applications for these versatile molecules in the fields of drug development and chemical biology. Further elucidation of their distinct properties will undoubtedly contribute to the expanding toolbox of chiral building blocks available to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]

- 3. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]

- 4. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 3,4-Dihydroxyhexane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3,4-dihydroxyhexane-2,5-dione. The information is intended to support research and development activities where this vicinal diol and diketone serves as a key chemical intermediate.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the presence of two chiral centers at the C3 and C4 positions, this compound can exist as diastereomers. The spectroscopic data may vary between these forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon and proton framework of this compound.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on available data for diastereomers of this compound, the following chemical shifts are expected.[1][2]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Ketone) | ~205-215 |

| C-OH (Hydroxylated methine) | ~70-80 |

| CH₃ (Methyl) | ~25-30 |

¹H NMR Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in this compound. The key vibrational frequencies are associated with the hydroxyl and carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3200-3600 | Broad |

| C=O (Ketone) | 1700-1725 | Strong |

| C-H (Alkyl) | 2850-3000 | |

| C-O (Alcohol) | 1000-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₁₀O₄, corresponding to a molecular weight of 146.14 g/mol .[1]

Under electron ionization (EI), the molecule is expected to fragment. While a specific mass spectrum for the parent compound is not available, the fragmentation of vicinal diols and ketones typically involves cleavage of the carbon-carbon bond between the hydroxylated carbons and α-cleavage adjacent to the carbonyl groups.

Experimental Protocols

Synthesis of this compound

A representative synthetic method for this compound involves the reductive coupling of pyruvaldehyde.[3]

Materials:

-

Pyruvaldehyde (e.g., 32% aqueous solution)

-

Ethanol/Water solvent (2:1 v/v)

-

10% Sodium Carbonate solution

-

Raney Nickel catalyst

-

Nitrogen gas

-

Hydrogen gas

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

In a high-pressure autoclave, combine 200.0 g of a 32% mass percent concentration of pyruvaldehyde with 100 mL of an ethanol/water (2:1 v/v) solvent mixture.

-

While stirring, adjust the pH of the reaction medium to 9-10 by the dropwise addition of a 10% sodium carbonate solution.

-

Under a nitrogen atmosphere, add 19.2 g of Raney Nickel catalyst.

-

Purge the autoclave with nitrogen for 13 minutes, followed by a hydrogen purge for 12 minutes.

-

Maintain the reaction temperature between 25-30 °C and a pressure of 0.18 MPa.

-

Allow the reaction to proceed for 15 hours, or until hydrogen uptake ceases, indicating the completion of the reaction as monitored by Gas Chromatography (GC).

-

Filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with four 120 mL portions of ethyl acetate.

-

Combine the organic extracts and concentrate under normal pressure to obtain a crude liquid.

-

Induce crystallization by cooling the crude product in a mixture of ethyl acetate and petroleum ether.

-

Collect the solid product by suction filtration to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydroxyhexane-2,5-dione, a key intermediate in the synthesis of flavor compounds, most notably 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®). This document details the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed experimental protocols for the synthesis of its stereoisomers. While its primary application lies in fragrance chemistry, this guide also explores the potential for future research into its biological activities.

Introduction

This compound (CAS RN: 25566-16-9) is a vicinal diol and a diketone that serves as a crucial precursor in the chemical industry. Its history is intrinsically linked to the development of synthetic flavorings, particularly those with caramel (B1170704) or fruity notes. The strategic placement of its functional groups allows for facile cyclization to form valuable furanone structures. This guide will delve into the scientific literature to provide a detailed account of this compound for researchers and professionals in organic synthesis and drug development.

Discovery and History

The discovery of this compound is not attributed to a single breakthrough but rather emerged from research directed at the synthesis of furanones. A pivotal moment in its history was the elucidation of the structure of Furaneol®, a significant flavor component of pineapple and strawberry, and the subsequent efforts to develop commercially viable synthetic routes.

A 1971 patent (US3558714A) details the preparation of what it refers to as "hexane-3,4-diol-2,5-dione" as an intermediate for the synthesis of 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one.[1] This patent describes the reductive coupling of pyruvaldehyde (methylglyoxal) as a key step. Shortly after, in 1973, a seminal paper by G. Büchi, E. Demole, and A. F. Thomas in the Journal of Organic Chemistry further detailed the synthesis of both the threo and erythro diastereomers of this compound.[2] The threo isomer was obtained through the hydrodimerization of methylglyoxal (B44143), while the erythro isomer was synthesized via the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran.[2] These methods laid the groundwork for the production of Furaneol® and solidified the importance of this compound as a valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. It is important to note that some of these values are predicted, and experimental data may vary.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [3][4] |

| Molecular Weight | 146.14 g/mol | [3] |

| CAS Registry Number | 25566-16-9 | [3] |

| Melting Point | 74 °C | |

| threo isomer: 89-90 °C | [5] | |

| Boiling Point (Predicted) | 349.1 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |

| pKa (Predicted) | 11.61 ± 0.20 | |

| XLogP3 | -1.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| ¹³C NMR | Spectra available for diastereomers | [6] |

| FTIR | Spectra available for diastereomers | [6] |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 174 | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of the threo and erythro isomers of this compound are provided below. These are based on established literature procedures.

Synthesis of threo-3,4-Dihydroxyhexane-2,5-dione via Reductive Coupling of Methylglyoxal

This protocol is adapted from the method described in US Patent 3,558,714A and further detailed in a 2011 Chinese Patent (CN102452915B).[5][7]

Reaction Scheme:

Caption: Reductive coupling of methylglyoxal.

Materials:

-

Methylglyoxal (pyruvic aldehyde), 40% aqueous solution

-

Glacial acetic acid

-

Ethanol

-

Zinc powder

-

Ethyl acetate (B1210297)

-

Nitrogen gas supply

Procedure:

-

A mixture of a 40% aqueous solution of methylglyoxal (625 g), water (815 mL), and pure acetic acid (185 g) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[7]

-

The mixture is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.[7]

-

Powdered zinc (220 g) is added portionwise over approximately 3 hours, maintaining the temperature between 40 and 50 °C.[7]

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.[7]

-

The solution is filtered to remove unreacted zinc and other solids.

-

The filtrate is concentrated in vacuo.

-

The residue is taken up in warm ethyl acetate (e.g., 500 mL).[7]

-

The organic solution is filtered and then concentrated in vacuo to induce crystallization.

-

The crude product can be purified by recrystallization from ethyl acetate or by sublimation to yield pure threo-3,4-dihydroxyhexane-2,5-dione (m.p. 89-90 °C).[5]

Synthesis of erythro-3,4-Dihydroxyhexane-2,5-dione via Oxidation of 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran

This protocol is based on the synthesis described by Büchi et al. (1973).[2]

Reaction Scheme:

Caption: Oxidation to erythro-diol.

Materials:

-

2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran

-

Potassium chlorate (B79027) (KClO₃)

-

Osmium tetroxide (OsO₄)

-

Aqueous solvent system (e.g., water/tetrahydrofuran)

Procedure:

-

2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran is dissolved in a suitable aqueous solvent mixture (e.g., water-tetrahydrofuran).

-

Potassium chlorate is added to the solution.

-

A catalytic amount of osmium tetroxide is introduced to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture is worked up to isolate the erythro-3,4-dihydroxyhexane-2,5-dione. This typically involves quenching any remaining oxidizing agents, extraction with an organic solvent, drying, and removal of the solvent.

-

The crude product can be purified by chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, given its structural similarity to other biologically active diones and its potential to be a metabolite, its biological effects warrant investigation.

Hypothetical Experimental Workflow for Investigating Biological Activity

The following workflow illustrates a potential approach to screen for and characterize the biological activity of this compound.

Caption: Workflow for biological activity screening.

This hypothetical workflow begins with the synthesis and purification of this compound. The compound would then be subjected to initial screening assays to assess its general cytotoxicity against various cell lines and its potential antimicrobial properties. If any significant activity is observed, further mechanistic studies would be initiated to identify the molecular targets and the signaling pathways involved. Finally, any promising in vitro findings would be validated in appropriate in vivo models.

Conclusion

This compound is a compound of significant interest in the field of synthetic organic chemistry, primarily due to its role as a precursor to the important flavor and fragrance compound, Furaneol®. The synthetic routes to its diastereomers are well-established, relying on either the reductive coupling of methylglyoxal or the oxidation of a furan (B31954) derivative. While its direct biological effects have not been extensively studied, its structure suggests potential for biological activity that remains to be explored. This guide provides a solid foundation for researchers and professionals working with this versatile dione, from its historical context and chemical properties to detailed synthetic protocols. Future research into the biological and pharmacological aspects of this compound could open new avenues for its application beyond the flavor and fragrance industry.

References

- 1. CN110845313A - Continuous preparation method of 3, 4-dihydroxy-2, 5-hexanedione - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Molport-006-124-750 | Novel [molport.com]

- 5. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]

- 6. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]

- 7. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]

3,4-Dihydroxyhexane-2,5-dione: A Versatile Intermediate for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyhexane-2,5-dione is a bifunctional molecule featuring both vicinal diol and diketone moieties, rendering it a highly versatile synthetic intermediate. Its strategic importance is most notable in the synthesis of heterocyclic compounds, a class of molecules with broad applications in medicinal chemistry and flavor chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Spectroscopic Data

This compound (CAS No: 25566-16-9) is a white solid with a molecular weight of 146.14 g/mol .[1][2] Its structure allows for the formation of both intramolecular and intermolecular hydrogen bonds, influencing its physical properties and reactivity.[3] The presence of two chiral centers means the molecule can exist as stereoisomers (erythro and threo), which can influence the stereochemistry of subsequent reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Melting Point | 74 °C | |

| Boiling Point | 349.1 °C at 760 mmHg | |

| Density | 1.242 g/cm³ | |

| ¹³C NMR | Data unavailable in search results | |

| IR Spectrum | Data unavailable in search results | |

| Mass Spectrum (GC-MS) | Top Peak (m/z): 43 | [4] |

| 2nd Highest (m/z): 88 | [4] | |

| 3rd Highest (m/z): 89 | [4] |

Synthesis of this compound

Two primary synthetic routes to this compound have been reported: the reductive coupling of pyruvaldehyde (methylglyoxal) and the oxidation of 3,4-dimethylhexane-2,5-dione.

Reductive Coupling of Pyruvaldehyde

This method involves the dimerization of pyruvaldehyde in the presence of a reducing agent. Several variations of this procedure exist, with differences in the reducing agent, catalyst, and reaction conditions.

Table 2: Comparison of Synthetic Yields for the Reductive Coupling of Pyruvaldehyde

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Zinc powder, Acetic Acid | Water | 40-50 | 5 | Not specified | [5] |

| Hydrogen, Raney's Nickel | Ethanol/Water | 25-30 | 15 | 18.0 | [6] |

| Hydrogen, Raney's Nickel | Water | 5-10 | 15 | 13.6 | [6] |

| Zinc, Acetic Acid | Water | 36-38 | 2 | Not specified | [7] |

Experimental Protocol: Reductive Coupling using Zinc and Acetic Acid [5][7]

-

A mixture of a 40% aqueous solution of pyruvic aldehyde (625 g), water (815 ml), and pure acetic acid (185 g) is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.

-

Powdered zinc (220 g) is introduced portionwise over approximately 3 hours, maintaining the temperature between 40 and 50 °C.

-

The mixture is stirred for an additional 2 hours at room temperature.

-

The solution is filtered, and the filtrate is concentrated in vacuo.

-

The residue is taken up in warm ethyl acetate (B1210297), and the organic solution is filtered.

-

Concentration of the ethyl acetate solution in vacuo induces crystallization.

-

The crude product can be purified by recrystallization from ethyl acetate or by sublimation to yield pure this compound.

Oxidation of 3,4-Dimethylhexane-2,5-dione

A primary strategy for the synthesis of the dimethylated analog, 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione, involves the oxidation of 3,4-dimethylhexane-2,5-dione.[3] This approach focuses on the direct introduction of hydroxyl groups onto the carbon backbone. The choice of oxidizing agent is critical, with potassium permanganate (B83412) (KMnO₄) being a suitable option. The reaction likely proceeds through the enol or enolate form of the diketone, where the double bond is attacked by the permanganate ion to form a cyclic manganate (B1198562) ester intermediate, which upon hydrolysis yields the desired diol.[3] A detailed experimental protocol for the oxidation of the non-methylated precursor was not available in the search results.

Applications as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable building block for the synthesis of various complex molecules, particularly heterocycles.

Synthesis of Furaneol (Pineapple Ketone)

A major application of this compound is in the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commercially known as Furaneol or pineapple ketone, a key flavor component in many fruits.[7] The synthesis involves the cyclization of this compound under mildly basic conditions.

Experimental Protocol: Cyclization to Furaneol [7]

-

A solution containing this compound, disodium (B8443419) monohydrogen phosphate, and a side-reaction inhibitor is prepared. The optimized concentration ratio is 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.

-

The reaction mixture is heated to 70 °C for 24 hours.

-

Following the reaction, a simple separation process is employed to purify the Furaneol.

The overall synthesis of Furaneol from pyruvaldehyde via the this compound intermediate can be visualized as follows:

Intermediate in Drug Discovery and Development

The diketone functionality of this compound serves as a versatile handle for the construction of various heterocyclic scaffolds of medicinal interest. One important class of heterocycles that can be synthesized from 1,4-dicarbonyl compounds are pyridazines and their fused derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

While specific examples of drugs developed directly from this compound were not prominent in the search results, the general synthetic utility of 1,4-diones for accessing biologically active heterocycles is well-established. The following workflow illustrates a generalized approach for utilizing this compound in a drug discovery context.

This workflow begins with the synthesis of the core intermediate, this compound. This intermediate is then reacted with hydrazine or its derivatives to generate a library of pyridazine or fused pyridazine compounds. These compounds are subsequently screened for biological activity in high-throughput assays. Promising "hit" compounds are then subjected to structure-activity relationship (SAR) studies to optimize their biological activity, leading to the identification of a "lead" compound for further drug development.

Conclusion

This compound is a valuable and versatile synthetic intermediate with demonstrated utility in the synthesis of important flavor compounds and significant potential for application in drug discovery. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly heterocyclic systems of medicinal relevance. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to leverage the chemical potential of this important molecule. Further exploration into the synthesis of a broader range of heterocyclic derivatives from this compound and the systematic evaluation of their biological activities is a promising area for future research.

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]

- 4. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | C8H14O4 | CID 538401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]

- 6. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Biological Activity of 3,4-Dihydroxyhexane-2,5-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3,4-Dihydroxyhexane-2,5-dione based on its structural characteristics and the known biological effects of analogous dione-containing compounds. Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. The information presented herein is intended to serve as a guide for future research and drug development efforts.

Introduction

This compound is a vicinal dihydroxy diketone with a molecular formula of C₆H₁₀O₄. Its structure, featuring two ketone and two hydroxyl functional groups, suggests a potential for diverse chemical reactivity and biological interactions. The dione (B5365651) functional group is a recognized pharmacophore present in a wide array of biologically active molecules, exhibiting activities ranging from enzyme inhibition to cytotoxicity.[1] This guide explores the potential biological activities of this compound by examining the well-documented effects of structurally related compounds, with a primary focus on the neurotoxic metabolite 2,5-hexanedione (B30556).

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing biological assays.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| XLogP3 | -1.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar diones, several potential biological activities for this compound can be hypothesized.

Neurotoxicity: Insights from 2,5-Hexanedione

The most extensively studied analogous compound is 2,5-hexanedione, the neurotoxic metabolite of n-hexane.[3] Chronic exposure to n-hexane leads to peripheral neuropathy, and 2,5-hexanedione is the causative agent.[3][4]

The primary mechanism of 2,5-hexanedione neurotoxicity involves its reaction with lysine (B10760008) residues in axonal proteins. This occurs via a Schiff base formation, followed by cyclization to form pyrrole (B145914) adducts.[4][5] The subsequent oxidation of these pyrrole residues leads to protein cross-linking and aggregation, which disrupts axonal transport and ultimately results in axonal degeneration.[4]

Recent studies have elucidated that 2,5-hexanedione induces neuronal apoptosis by inhibiting the PI3K/Akt signaling pathway.[1][6] This pathway is critical for cell survival and proliferation. 2,5-hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which in turn suppresses the phosphorylation of Akt and the pro-apoptotic protein Bad.[1][6] The dephosphorylation of Bad allows it to dimerize with the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in apoptosis.[6][7]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by dione compounds.

Potential Cytotoxic Activity

Many dione-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of cytotoxicity is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[8] Given the presence of the dione moiety, this compound could potentially exhibit similar cytotoxic properties.

Potential Enzyme Inhibition

The dione functional group is a known inhibitor of several enzymes, notably carboxylesterases (CEs).[9] Benzil (diphenylethane-1,2-dione) and its analogs are potent inhibitors of CEs.[10] The inhibitory activity is dependent on the dione moiety and the surrounding chemical structure.[11] It is plausible that this compound could also act as an inhibitor of CEs or other enzymes.

Potential Antimicrobial Activity

Various dione derivatives, such as those containing thiazolidine-2,4-dione and isoindole-1,3-dione scaffolds, have been reported to possess antimicrobial and antifungal activities.[12][13][14] The dione core is often crucial for these properties. Therefore, this compound warrants investigation for its potential antimicrobial effects.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed, based on methodologies used for analogous compounds.

In Vitro Neurotoxicity Assessment

Caption: Proposed workflow for in vitro neurotoxicity assessment.

Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound for different time points.

Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.